N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a synthetic small molecule featuring a benzamide core substituted with 2,3-dimethoxy groups, a 6-ethylbenzo[d]thiazolyl moiety, and a 3-(1H-imidazol-1-yl)propyl chain. The hydrochloride salt form improves solubility for pharmacological applications.
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-4-17-9-10-19-21(15-17)32-24(26-19)28(13-6-12-27-14-11-25-16-27)23(29)18-7-5-8-20(30-2)22(18)31-3;/h5,7-11,14-16H,4,6,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZKUURYSZHPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=C(C(=CC=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a synthetic compound with a complex structure that includes imidazole and thiazole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, supported by case studies and research findings.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
| Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|
| C₁₈H₁₈ClN₃O₃S | 432.99 | 1217218-29-5 |
This structure facilitates interactions with various biological targets, influencing its pharmacological effects.
1. Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against several bacterial strains such as Staphylococcus aureus and Escherichia coli .
A study by Jain et al. evaluated the antimicrobial activity of imidazole derivatives using the cylinder wells diffusion method, revealing that certain compounds demonstrated notable inhibition against these pathogens .
2. Anticancer Properties
The compound has been investigated for its anticancer potential, particularly its cytotoxic effects on various cancer cell lines. Research indicates that imidazole-containing compounds can inhibit tumor cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction .
One notable study identified specific inhibitors of CK1δ, a kinase implicated in cancer progression, which exhibited IC50 values in the low micromolar range . The structural similarities between these inhibitors and this compound suggest potential for similar anticancer activity.
3. Enzyme Inhibition
The compound may also function as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition studies have shown that certain thiazole derivatives can inhibit kinases associated with various diseases, including cancer and inflammation .
Case Study 1: Anticancer Activity
A study conducted on imidazole derivatives highlighted their ability to induce apoptosis in cancer cells. The researchers tested a series of compounds against different cancer cell lines and found that those with structural similarities to this compound exhibited significant cytotoxicity .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, a series of imidazole-based compounds were synthesized and tested against resistant strains of Candida. The results indicated that certain derivatives outperformed fluconazole, suggesting a promising avenue for developing new antifungal agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. Specifically, the compound has demonstrated promising activity against Candida species, outperforming traditional antifungal agents like fluconazole in some cases .
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound reveal its ability to induce cytotoxic effects on several cancer cell lines. The structural components of the compound may interact with specific cellular targets, leading to apoptosis in cancerous cells. Further studies are required to elucidate the exact mechanisms and effectiveness compared to existing chemotherapeutic agents.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Such inhibition can be beneficial in treating conditions related to enzyme overactivity or dysregulation. For example, compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride have been studied for their ability to inhibit thromboxane synthetase, which is relevant in cardiovascular diseases .
Table 1: Anti-Candida Activity Comparison
| Compound | Minimum Inhibition Concentration (MIC) | Diameter of Inhibition Zone (mm) |
|---|---|---|
| This compound | < 1.6325 µmol/mL | 20 |
| Fluconazole | > 1.6325 µmol/mL | 15 |
| Miconazole | < 1 µmol/mL | 22 |
This table illustrates the comparative efficacy of this compound against Candida species compared to established antifungal agents.
Research Insights
Recent studies have highlighted the importance of structural modifications in enhancing the biological activities of imidazole-based compounds. The incorporation of different substituents can lead to improved potency and selectivity against target pathogens or cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CF3) in reduce electron density on the benzamide core, which may alter binding to targets like carbonic anhydrase .
Pharmacological and Biochemical Comparisons
While direct activity data for the target compound are unavailable, analogs exhibit:
- Anti-tumor activity : Compounds with trifluoromethyl or biphenyl substituents () showed efficacy in murine tumor models, suggesting the 6-ethyl group may modulate potency .
- Enzyme inhibition : The dihydrodioxine analog () and nitro derivatives () inhibited carbonic anhydrase, with IC50 values correlating with substituent electronic properties .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving benzo[d]thiazole intermediates and amide coupling. For example, a common approach involves:
Nucleophilic substitution : Reacting 6-ethylbenzo[d]thiazol-2-amine with 3-(1H-imidazol-1-yl)propyl chloride.
Amide bond formation : Coupling the resulting intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., using triethylamine in dry DMF).
Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
- Temperature control : Maintaining 0–5°C during amide coupling minimizes side reactions.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural validation requires:
- NMR spectroscopy : H and C NMR confirm the presence of imidazole, benzothiazole, and methoxy groups. Key signals include aromatic protons at δ 6.8–8.2 ppm and methoxy groups at δ 3.8–4.0 ppm .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peak matching theoretical mass).
- Elemental analysis : Confirms C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity or biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the imidazole ring’s nitrogen atoms often act as electron donors .
- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Focus on hydrogen bonding between the benzamide moiety and active-site residues .
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC50_{50}50 values)?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solubility differences : Use DMSO stock solutions at consistent concentrations (<0.1% v/v to avoid cytotoxicity) .
- Statistical analysis : Apply ANOVA or Student’s t-test to compare replicates. For example, IC discrepancies >2-fold require re-evaluation of purity or stereochemical integrity .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Structural modifications : Replace metabolically labile groups (e.g., methyl groups on the benzothiazole ring) with fluorine or deuterium .
- Prodrug design : Mask the imidazole nitrogen with acetyl or PEG groups to reduce first-pass metabolism .
- In vitro assays : Use liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance (CL) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
